molecular formula C12H14ClN3O2 B1434154 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride CAS No. 1803567-22-7

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Cat. No. B1434154
M. Wt: 267.71 g/mol
InChI Key: ZUGXHPSDEVSCOR-UHFFFAOYSA-N
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Description

“3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields, including drug discovery and material synthesis . The compound has a CAS Number of 1803567-22-7 and a molecular weight of 267.71 .


Molecular Structure Analysis

The molecular structure of “3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure allows the compound to possess hydrogen bond acceptor properties .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a CAS Number of 1803567-22-7 and a molecular weight of 267.71 . The InChI Code is 1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H .

Scientific Research Applications

Scientific Field

Antimicrobial Activity

Scientific Field

  • Determination of minimum inhibitory concentration (MIC) values. Results Summary: Comparable antibacterial activity to amoxicillin and antifungal efficacy against strains like T. harzianum and A. niger .

Antifungal Agents

Scientific Field

  • Field trials to assess effectiveness in real-world conditions. Results Summary: In vitro activities against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani at 50 μg/mL were evaluated, showing potential as a commercial fungicide alternative .

Neuropharmacology

Scientific Field

Material Science

Scientific Field

Chemical Biology

Scientific Field

Pain Management

Scientific Field

Anti-inflammatory Agents

Scientific Field

Antioxidant Research

Scientific Field

Cognitive Enhancers

Scientific Field

Cardiovascular Agents

Scientific Field

Agricultural Pest Control

Scientific Field

Anti-Infective Agents

Scientific Field

  • Clinical trials to assess safety and effectiveness against infections. Results Summary: Potential to act as a broad-spectrum anti-infective agent with activity against bacteria, viruses, and other pathogens .

High-Energy Materials

Scientific Field

  • Evaluation for use in applications requiring high-energy output. Results Summary: Expected to exhibit high-energy release with controlled reactivity suitable for specialized applications .

Molecular Electronics

Scientific Field

Antiviral Research

Scientific Field

  • Studies to evaluate the compound’s potential as a viral entry inhibitor or replication blocker. Results Summary: Could offer a new avenue for antiviral therapy, especially against emerging viral threats .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGXHPSDEVSCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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